molecular formula C25H25N5O2 B12096877 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide

Cat. No.: B12096877
M. Wt: 427.5 g/mol
InChI Key: RXOAVNPNUYMDPP-UHFFFAOYSA-N
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Description

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide is a complex organic compound that belongs to the class of histidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the naphthalene and phenyl groups, and the final coupling reactions. Common reagents used in these synthetic routes include amino acids, imidazole derivatives, and aromatic compounds. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activities. The compound may also influence signaling pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide is unique due to its combination of an imidazole ring, a naphthalene moiety, and a phenyl group.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide

InChI

InChI=1S/C25H25N5O2/c26-22(14-21-15-27-16-28-21)24(31)30-23(12-17-6-2-1-3-7-17)25(32)29-20-11-10-18-8-4-5-9-19(18)13-20/h1-11,13,15-16,22-23H,12,14,26H2,(H,27,28)(H,29,32)(H,30,31)

InChI Key

RXOAVNPNUYMDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)N

Origin of Product

United States

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